molecular formula C17H17NO2 B14386107 Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 87803-13-2

Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B14386107
CAS No.: 87803-13-2
M. Wt: 267.32 g/mol
InChI Key: DSYZPHZZKBSSHQ-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the condensation of 1-phenyl-3,4-dihydroisoquinoline with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase. The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurological disorders . The compound interacts with the active sites of these enzymes, blocking their activity and thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Similar in structure but with an amide group instead of an ester.

    1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid: Similar but with a carboxylic acid group.

    1-Phenyl-3,4-dihydroisoquinoline-2(1H)-methanol: Similar but with a hydroxyl group.

Uniqueness

Methyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its amide, acid, and alcohol analogs. This uniqueness makes it a valuable compound for specific applications in drug design and organic synthesis.

Properties

CAS No.

87803-13-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

methyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H17NO2/c1-20-17(19)18-12-11-13-7-5-6-10-15(13)16(18)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3

InChI Key

DSYZPHZZKBSSHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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